Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Overview
Description
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group attached to the piperidine ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound can be characterized by various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . X-ray diffraction can be used to confirm the structure and analyze its crystallography and conformation .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . Further studies could explore how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety . The trifluoromethyl group contributes to the unique physicochemical properties of the compound .Scientific Research Applications
Pharmacokinetics and Metabolism
- Metabolism and Excretion: The compound PF-00734200, which is structurally similar to Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, was studied for its metabolism and excretion. It's a dipeptidyl peptidase IV inhibitor used in treating type 2 diabetes. The study found that the compound is eliminated through both metabolism and renal clearance (Sharma et al., 2012).
Synthesis and Chemical Properties
- Synthesis Techniques: Research includes the development of efficient synthesis methods for related compounds, highlighting the challenges in synthesizing heterocycles containing both piperidine and pyridine rings. This is crucial for the development of more complex compounds for various applications (Zhang et al., 2020).
- Structural Analysis: Studies have been conducted to understand the crystal structure of related compounds, providing insights into the molecular arrangements and interactions that could be crucial for pharmaceutical applications (Butcher et al., 2006).
Applications in Treatment of Diseases
- Antimicrobial Activity: Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in treating bacterial and fungal infections (Mallesha & Mohana, 2014).
Potential Drug Development
- Dipeptidyl Peptidase IV Inhibition: One compound, PF-00734200, showed promise as a treatment for type 2 diabetes due to its potent and selective inhibition of dipeptidyl peptidase IV (Ammirati et al., 2009).
Theoretical Studies
- Density Functional Theory (DFT) Studies: Research includes theoretical calculations and structural studies using DFT, providing insights into the physicochemical properties and molecular structures of related compounds, which is vital for their development and application in various fields (Huang et al., 2021).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have different biological profiles due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The structure of compounds with a pyrrolidine ring can be optimized to modify their pharmacokinetic profile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONXXJBGXOYBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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